5-Chloro-2-mercaptobenzoxazole
Overview
Description
5-Chloro-2-mercaptobenzoxazole is a heterocyclic compound with the molecular formula C₇H₄ClNOS and a molecular weight of 185.63 g/mol . It is characterized by the presence of a benzoxazole ring substituted with a chlorine atom at the 5-position and a mercapto group at the 2-position. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Chloro-2-mercaptobenzoxazole can be synthesized by reacting amino-4-chlorophenol, potassium hydroxide, and carbon disulfide in ethanol . The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-mercaptobenzoxazole undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiols or other reduced derivatives.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
5-Chloro-2-mercaptobenzoxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-2-mercaptobenzoxazole involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as carbonic anhydrases by binding to their active sites. This inhibition can affect various physiological processes, including pH regulation and ion transport.
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.
Comparison with Similar Compounds
2-Mercaptobenzoxazole: Similar structure but lacks the chlorine atom at the 5-position.
2-Mercaptobenzothiazole: Contains a sulfur atom in place of the oxygen atom in the benzoxazole ring.
2-Mercaptobenzimidazole: Contains a nitrogen atom in place of the oxygen atom in the benzoxazole ring.
Uniqueness: 5-Chloro-2-mercaptobenzoxazole is unique due to the presence of both a chlorine atom and a mercapto group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its diverse applications in multiple fields highlight its significance.
Properties
IUPAC Name |
5-chloro-3H-1,3-benzoxazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNOS/c8-4-1-2-6-5(3-4)9-7(11)10-6/h1-3H,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBIZYYFYLLRAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=S)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10177419 | |
Record name | Benzoxazole, 5-chloro-2-mercapto- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10177419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22876-19-3 | |
Record name | 5-Chloro-2-mercaptobenzoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22876-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoxazole, 5-chloro-2-mercapto- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022876193 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chloro-2-mercaptobenzoxazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26187 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoxazole, 5-chloro-2-mercapto- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10177419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-2-mercaptobenzoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the typical reaction pathway of 5-chloro-2-mercaptobenzoxazole and how is its structure confirmed?
A1: this compound readily reacts with chloroacetonitrile, forming (5-Chloro-1,3-benzoxazol-2-ylthio)acetonitrile. This reaction indicates that the compound reacts in its thiol form, with the cyanomethyl group bonding to the benzoxazole ring through the sulfur atom []. This structure is confirmed through various spectroscopic techniques, including IR, 1H NMR, and 13C NMR, and further validated by X-ray analysis [].
Q2: Can this compound be used to synthesize larger, more complex molecules, and what methods are typically employed?
A2: Yes, this compound serves as a valuable building block in synthesizing more complex molecules. For instance, it can react with ethyl 2-bromo isobutyrate in the presence of anhydrous potassium carbonate to yield ethyl 2-[(7-amino-5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-2-methyl propionate []. This synthesis highlights its utility in constructing thiofibrate derivatives, potentially opening avenues for developing novel therapeutic agents [].
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